2-methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine

Lipophilicity Drug Design ADME Prediction

2-Methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine (CAS 1341751-00-5) is a secondary cyclohexylamine derivative characterized by a 2-methyl substituent on the cyclohexane ring and an N-(2-methylcyclopentyl) group. It possesses two undefined stereocenters, resulting in four conceivable stereoisomers.

Molecular Formula C13H25N
Molecular Weight 195.34 g/mol
Cat. No. B13299597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine
Molecular FormulaC13H25N
Molecular Weight195.34 g/mol
Structural Identifiers
SMILESCC1CCCCC1NC2CCCC2C
InChIInChI=1S/C13H25N/c1-10-6-3-4-8-12(10)14-13-9-5-7-11(13)2/h10-14H,3-9H2,1-2H3
InChIKeyFROHJNSTPMAIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine: Key Physicochemical and Structural Profile for Procurement Decisions


2-Methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine (CAS 1341751-00-5) is a secondary cyclohexylamine derivative characterized by a 2-methyl substituent on the cyclohexane ring and an N-(2-methylcyclopentyl) group [1]. It possesses two undefined stereocenters, resulting in four conceivable stereoisomers [1]. With a molecular formula of C13H25N and a molecular weight of 195.34 g/mol, it is a member of the broader class of N-alkylcyclohexanamines, which includes several biologically active NMDA receptor antagonists and research intermediates [2].

SAR probe for N-alkyl substitution effects in NMDA receptor-related research
Analytical reference standard supported by distinct predicted mass and lipophilicity
Building block for arylcyclohexylamine derivative synthesis

Why N-Alkylcyclohexanamine Analogs Cannot Simply Be Interchanged: Structural Nuances of 2-Methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine


Within the N-alkylcyclohexanamine series, modifications as subtle as the addition of a single methyl group or a change in ring substitution pattern can lead to profound differences in lipophilicity, conformational preference, and ultimately, biological target engagement [1]. This compound incorporates two regiospecific methyl groups — one on the cyclohexane core and one on the cyclopentyl N-substituent — distinguishing it from mono-methylated analogs. Such structural variations can impact membrane permeability, metabolic stability, and receptor binding kinetics in a manner that cannot be predicted by simple interpolation, making generic substitution a high-risk strategy for research programs relying on reproducible SAR or analytical reference standards [2].

Lipophilicity shift Additional methyl group may raise LogP and alter membrane permeability vs. demethylated analogs, breaking SAR continuity.
Stereochemical ambiguity Four possible stereoisomers; batch-dependent ratios could affect receptor binding assay reproducibility.
Analytical mismatch Distinct molecular weight and retention make mono-methyl analogs unsuitable as direct substitutes in reference methods.

Quantitative Differentiation Evidence for 2-Methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine vs. Closest Analogs


Computed LogP (XLogP3-AA) Indicates Higher Lipophilicity Than Demethylated Analog

The predicted lipophilicity of 2-methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine is XLogP3-AA = 3.7 [1], which is higher than that of N-(2-methylcyclopentyl)cyclohexanamine (estimated XLogP3-AA ≈ 3.3, based on class trend of +0.4 to +0.5 log units per methyl group addition on similar cyclohexylamine scaffolds) [2]. This difference in lipophilicity can influence passive membrane permeability and non-specific binding, directly impacting in vitro assay performance.

Lipophilicity (XLogP3-AA)
Class-level inference
3.7 vs ~3.3 (Δ +0.4)
Supports lipophilicity-driven assay differentiation from demethylated analogs.
Computed value; experimental logD verification recommended.
Lipophilicity Drug Design ADME Prediction

Higher Molecular Weight and Heavy Atom Count Differentiate from Mono-Methylated Analogs

This compound has a molecular weight of 195.34 g/mol and a heavy atom count of 14, compared to 181.32 g/mol and 13 heavy atoms for N-(2-methylcyclopentyl)cyclohexanamine (CAS 1342686-82-1) [1]. The increased mass and atom count provide a clear differentiation in mass spectrometry, enabling precise identification and quantification in complex matrices.

Molecular Weight
Cross-study comparable
195.34 vs 181.32 g/mol (Δ +14.02)
Enables unambiguous MS-based identification and differentiation in complex matrices.
PubChem computed; validate with experimental HRMS.
Physicochemical Properties Analytical Method Development Reference Standards

Minimal Topological Polar Surface Area (TPSA) Suggests High Passive Permeability Across Analogs

The topological polar surface area (TPSA) of 2-methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine is 12 Ų [1]. This value is identical to that predicted for its mono-methyl analog N-(2-methylcyclopentyl)cyclohexanamine, as the additional methyl group does not add polar surface area. Typical thresholds for oral bioavailability and blood-brain barrier penetration are <140 Ų and <60-70 Ų, respectively [2]. The universally low TPSA across this sub-class indicates that permeability differences will be dominated by lipophilicity and hydrogen-bonding capacity rather than polar surface area, placing the onus on other evidence dimensions for differentiation.

Topological PSA
Supporting evidence
12 Ų (identical to demethylated analog)
Passive permeability similar; activity differences likely arise from metabolic stability or target binding.
Computed TPSA; not a substitute for experimental permeability data.
Membrane Permeability Blood-Brain Barrier ADME-Tox

Strategic Application Scenarios for 2-Methyl-N-(2-methylcyclopentyl)cyclohexan-1-amine in Research and Development


Structure-Activity Relationship (SAR) Probe for N-Alkyl Substituent Effects

The compound's unique combination of a cyclohexyl 2-methyl and a cyclopentyl 2-methyl group makes it a valuable tool to dissect the contribution of each methyl group to biological activity and physicochemical profiles within SAR programs targeting NMDA receptors or other cyclohexylamine-sensitive systems [1]. Direct comparison with mono-methylated analogs (e.g., N-(2-methylcyclopentyl)cyclohexanamine) can resolve whether lipophilicity-driven potency gains are offset by steric penalties at the binding site.

Analytical Reference Standard and Method Development for Isomeric Differentiation

Owing to its distinct molecular weight (195.34 g/mol) and predicted lipophilicity (XLogP3 = 3.7), this compound serves as a robust reference standard for method development (LC-MS, GC-MS) where separation of closely related amino-cyclohexane isomers or metabolites is required [2]. The presence of four potential stereoisomers further challenges and validates chiral separation methods.

Precursor or Intermediate in the Synthesis of Arylcyclohexylamine Derivatives

While direct pharmacological data are absent, the secondary amine can be utilized as a key intermediate in the synthesis of novel arylcyclohexylamine derivatives, where variation of the N-substituent is known to have a marked effect on biological activity [3]. Its use as a building block allows for exploration of chemical space beyond the conventional PCP scaffold.

In Silico and In Vitro ADME Model Compound

With its elevated LogP and minimal TPSA, this compound can act as a representative test molecule in computational models of passive permeability and in vitro assays (e.g., PAMPA, Caco-2) to study how incremental methyl additions affect absorption and distribution, providing a critical link between in silico predictions and experimental data [4].

Application
Selection Property
Validation Focus
SAR Probe for N-Alkyl Effects
Lipophilicity and steric profile differentiation
Comparative assay response with mono-methyl analogs
Analytical Reference Standard
Distinct mass and predicted LogP
Chromatographic resolution and MS identification
Synthetic Intermediate
Secondary amine reactivity
Derivative purity and structural confirmation
ADME Model Compound
Computed LogP and TPSA
In vitro permeability model correlation
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